molecular formula C4H3IO4 B6597258 2-Butenedioic acid, 2-iodo-, (2Z)- CAS No. 5029-68-5

2-Butenedioic acid, 2-iodo-, (2Z)-

Cat. No.: B6597258
CAS No.: 5029-68-5
M. Wt: 241.97 g/mol
InChI Key: BAKGXNOIJUVCRJ-UPHRSURJSA-N
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Description

2-Butenedioic acid, 2-iodo-, (2Z)- is an organic compound with the molecular formula C4H3IO4 It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, 2-iodo-, (2Z)- typically involves the iodination of butenedioic acid derivatives. One common method is the reaction of maleic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

Industrial production of 2-Butenedioic acid, 2-iodo-, (2Z)- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, 2-iodo-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodinated dicarboxylic acids.

    Reduction: Reduction reactions can convert the iodine atom to a different functional group, such as a hydroxyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Iodinated dicarboxylic acids.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted butenedioic acid derivatives.

Scientific Research Applications

2-Butenedioic acid, 2-iodo-, (2Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-iodo-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid, 2-methyl-, (Z)-:

    2-Butenedioic acid, (E)-: The trans isomer of butenedioic acid, differing in the spatial arrangement of the carboxyl groups.

    2-Butenedioic acid, dibutyl ester: An ester derivative of butenedioic acid with butyl groups.

Uniqueness

2-Butenedioic acid, 2-iodo-, (2Z)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other butenedioic acid derivatives.

Properties

IUPAC Name

(Z)-2-iodobut-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGXNOIJUVCRJ-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\I)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023302
Record name (2Z)-2-Iodo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5029-68-5
Record name (2Z)-2-Iodo-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Iodo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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